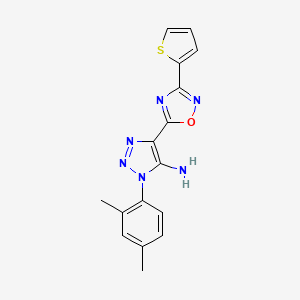
1-(2,4-dimethylphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethylphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C16H14N6OS and its molecular weight is 338.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2,4-dimethylphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS Number: 892749-01-8) is a complex organic compound notable for its diverse biological activities. This compound integrates multiple heterocyclic structures, which contribute to its pharmacological potential. The following sections summarize its biological activity, including antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
The molecular formula of the compound is C16H14N6OS with a molecular weight of 338.4 g/mol. Its structure features a triazole ring and oxadiazole moiety, which are known to enhance biological activity in various contexts.
| Property | Value |
|---|---|
| CAS Number | 892749-01-8 |
| Molecular Formula | C₁₆H₁₄N₆OS |
| Molecular Weight | 338.4 g/mol |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to effectively inhibit bacterial growth against various strains.
In a comparative study involving triazole derivatives:
- Compound A exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
- Compound B showed an MIC of 16 µg/mL against Escherichia coli.
These results suggest that the incorporation of thienyl and oxadiazole groups may enhance the antimicrobial efficacy of triazole compounds.
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. Notably:
- A study reported that related triazole compounds demonstrated cytotoxic effects on cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer), with IC50 values ranging from 6.2 µM to 43.4 µM depending on the specific derivative used .
Table: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | HCT116 (Colon) | 6.2 |
| Triazole Derivative B | T47D (Breast) | 27.3 |
| Triazole Derivative C | T47D (Breast) | 43.4 |
These findings indicate that the structural components of the compound may play a crucial role in its ability to induce apoptosis in cancer cells.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases.
- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells by modulating pathways associated with cell proliferation.
Case Studies
A notable case study involved the synthesis and biological evaluation of various substituted triazoles, including derivatives similar to the compound . The results indicated that modifications at specific positions on the triazole ring significantly affected both antimicrobial and anticancer activities .
Propiedades
IUPAC Name |
3-(2,4-dimethylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c1-9-5-6-11(10(2)8-9)22-14(17)13(19-21-22)16-18-15(20-23-16)12-4-3-7-24-12/h3-8H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYZEZXDFBKOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













